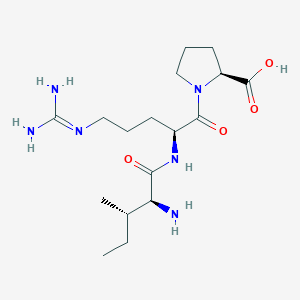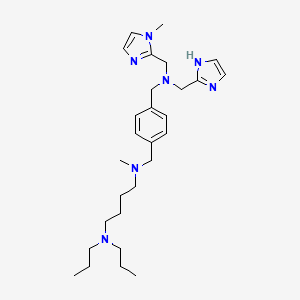
5-(Pyridin-3-yl)thiazol-2-amine
Vue d'ensemble
Description
5-(Pyridin-3-yl)thiazol-2-amine is a chemical compound that exhibits a range of interesting properties and has potential applications in various fields, including medicinal chemistry. It is characterized by the presence of both a pyridine and a thiazole ring, which are connected through a nitrogen atom. This structure is a common motif in many biologically active molecules and can engage in various chemical interactions due to its heterocyclic and aromatic nature .
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of heteroaryl-thioureas or the reaction with electrophiles such as acid chlorides, isothiocyanates, and isocyanates. For instance, N-(pyridin-2-yl)benzo[d]thiazol-2-amines can be synthesized through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant . Another approach includes the reaction of amino-pyrazole with electrophiles to yield various substituted products . These methods highlight the versatility of the pyridinyl-thiazole moiety in forming complex structures .
Molecular Structure Analysis
The molecular structure of 5-(Pyridin-3-yl)thiazol-2-amine and its derivatives has been extensively studied using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like DFT. These studies reveal the existence of tautomeric forms and the preference for certain tautomeric states in solution and solid-state . The electronic structure of the nitrogen atoms in these compounds has been elucidated, showing resonance structures and tautomeric equilibria .
Chemical Reactions Analysis
Compounds containing the 5-(Pyridin-3-yl)thiazol-2-amine moiety can participate in various chemical reactions. They can act as ligands, forming complexes with metal ions such as Co(II) and Zn(II), which exhibit interesting structural and photoluminescent properties . The presence of the pyridine and thiazole rings allows for diverse interactions, including hydrogen bonding and π-π interactions, which can lead to the formation of supramolecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Pyridin-3-yl)thiazol-2-amine derivatives have been investigated through spectral analysis and electronic property calculations. These compounds display photoluminescence, with changes in emission intensity and shifts in the emission maximum upon transitioning from solution to solid-state, indicative of aggregation-induced emission behavior . The electronic properties, such as frontier orbitals and band gap energies, have been calculated to understand their potential in electronic applications . Additionally, the compounds' non-linear optical behavior has been assessed through hyperpolarizability measurements .
Applications De Recherche Scientifique
-
Pharmaceuticals and Biologically Active Agents
- Thiazole derivatives have been used in the development of various drugs and biologically active agents .
- They have been investigated for clinical use in conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
- The outcomes of these applications are typically evaluated through clinical trials and research studies .
-
Antimicrobial and Antifungal Agents
-
Anti-inflammatory Agents
-
COX-1 Inhibitory Activity
-
Antitumor Agents
- Compounds similar to “5-(Pyridin-3-yl)thiazol-2-amine”, such as pyrazolothiazole analogs, have shown potential as antitumor agents .
- These compounds were synthesized from 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine as a starting compound .
- The outcomes are evaluated based on their effectiveness in inhibiting tumor growth .
-
Antiviral Agents
- Compounds similar to “5-(Pyridin-3-yl)thiazol-2-amine”, such as pyrazolo[5,1-c][1,2,4]triazines, may act as metabolites and therefore they can be useful as antiviral agents .
- Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
- The outcomes are evaluated based on their effectiveness in inhibiting viral replication .
-
Antioxidant, Analgesic, and Anti-inflammatory Agents
-
Antibacterial Agents
-
Antiviral and Antitumor Agents
- Pyrazolo[5,1-c][1,2,4]triazines, which are structurally similar to “5-(Pyridin-3-yl)thiazol-2-amine”, may act as metabolites and therefore they can be useful as antiviral and antitumor agents .
- Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
- The outcomes are evaluated based on their effectiveness in inhibiting viral replication and tumor growth .
Safety And Hazards
Propriétés
IUPAC Name |
5-pyridin-3-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDVGCUZIITDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561120 | |
| Record name | 5-(Pyridin-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)thiazol-2-amine | |
CAS RN |
372096-52-1 | |
| Record name | 5-(Pyridin-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-3-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















